1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate
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Overview
Description
1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate is a complex organic compound with the molecular formula C43H40O6 and a molecular weight of 652.795. This compound is known for its unique structural features, which include multiple aromatic rings and ester linkages. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate typically involves multiple steps, including esterification and aromatic substitution reactions. The starting materials often include 4-butoxybenzoic acid and 1-naphthol derivatives. The reaction conditions usually require the presence of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ester linkages allow it to interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-naphthyl benzoate
- 1-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- 1-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
Uniqueness: 1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate stands out due to its unique combination of aromatic rings and ester linkages, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C43H40O6 |
---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
[1-[[2-(4-butoxybenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-butoxybenzoate |
InChI |
InChI=1S/C43H40O6/c1-3-5-27-46-34-21-15-32(16-22-34)42(44)48-40-25-19-30-11-7-9-13-36(30)38(40)29-39-37-14-10-8-12-31(37)20-26-41(39)49-43(45)33-17-23-35(24-18-33)47-28-6-4-2/h7-26H,3-6,27-29H2,1-2H3 |
InChI Key |
VFUMAHOBQCANIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)C6=CC=C(C=C6)OCCCC |
Origin of Product |
United States |
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